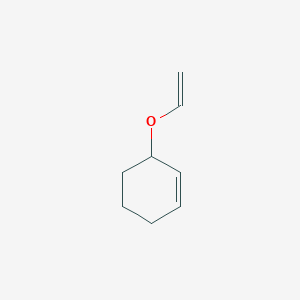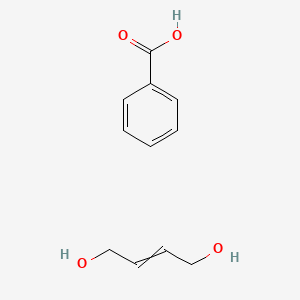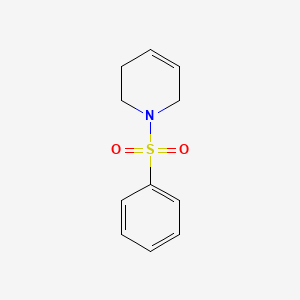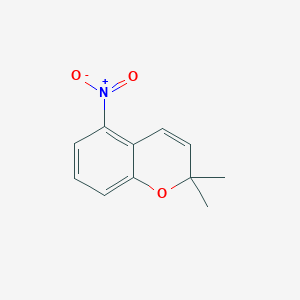
2,2-Dimethyl-5-nitro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-nitro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a pyran ring. This specific compound is characterized by the presence of two methyl groups and a nitro group attached to the benzopyran structure, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-nitro-2H-1-benzopyran typically involves the condensation of appropriate precursors. One common method includes the reaction between 1,1-diethoxy-3-methyl-2-butene and 4-nitrophenol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-5-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of substituted benzopyran compounds with varied functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-nitro-2H-1-benzopyran has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-nitro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparación Con Compuestos Similares
2H-1-Benzopyran-2-one: Known for its use in the synthesis of coumarins.
2-Methyl-3-nitro-2H-1-benzopyran: Similar structure but with different substitution patterns.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Another derivative with distinct functional groups.
Uniqueness: 2,2-Dimethyl-5-nitro-2H-1-benzopyran stands out due to the presence of both methyl and nitro groups, which confer unique chemical properties and reactivity
Propiedades
Número CAS |
82305-06-4 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-nitrochromene |
InChI |
InChI=1S/C11H11NO3/c1-11(2)7-6-8-9(12(13)14)4-3-5-10(8)15-11/h3-7H,1-2H3 |
Clave InChI |
CRICFSAKKLLSQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(C=CC=C2O1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


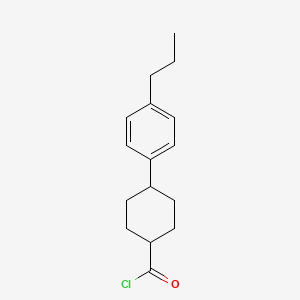
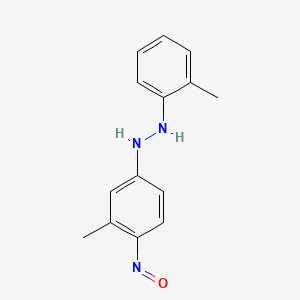
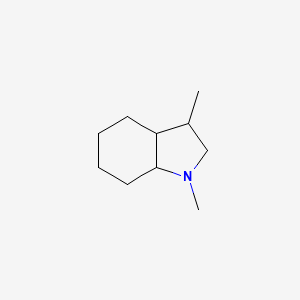
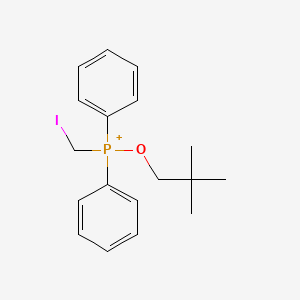
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
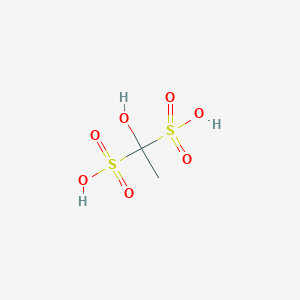
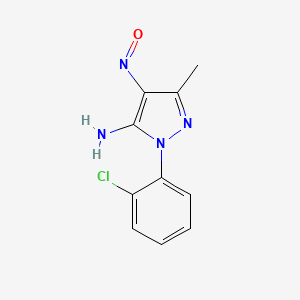
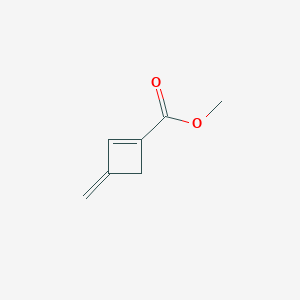
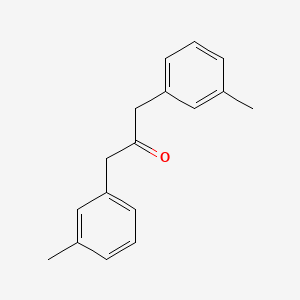
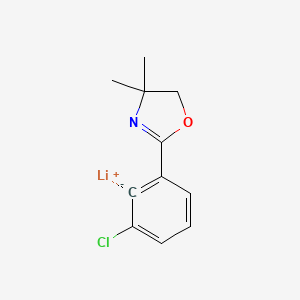
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
